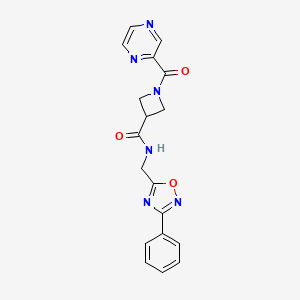

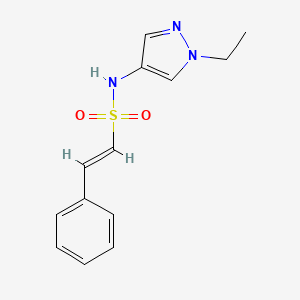

![molecular formula C23H24N4O4 B2805992 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-91-1](/img/structure/B2805992.png)

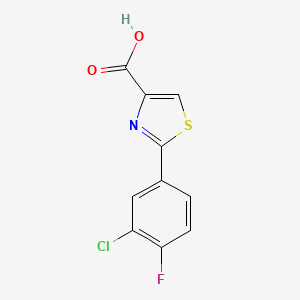

3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperidin-4-yl derivative with a triazole derivative. The exact method would depend on the specific substituents and conditions .Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. Piperidines can also undergo various reactions such as acylation, alkylation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Some general properties of triazoles include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Applications in Antimicrobial and Antifungal Activities

Synthesis and Antimicrobial Activities

- The synthesis of various 1,2,4-triazole derivatives, which includes compounds similar to the specified chemical, has been studied for antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antimicrobial Activity of Novel Oxadiazoles

- A series of 1,2,4-triazole derivatives, including 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity compared to standard drugs (Vankadari et al., 2013).

Development of Antifungal Agents

- Novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, bearing 1,2,3-triazole and piperidine ring, were synthesized and evaluated as antifungal agents. Some compounds in this series showed comparable activity to miconazole against various fungi (Sangshetti & Shinde, 2011).

Synthesis and Evaluation for Therapeutic Applications

Synthesis of Piperidine Derivatives with Antagonist Activity

- The synthesis of 4-(benzo[b]furan-3-yl)piperidines and similar compounds has been described, showing potent 5-HT2 antagonist activity in vitro. This highlights the potential therapeutic application of such derivatives (Watanabe et al., 1993).

Reactivity Properties and Pharmaceutical Applications

- A study focused on the local reactive properties of a triazole derivative (APMT), a compound structurally similar to the specified chemical, revealing significant stability at temperatures higher than the human body temperature, indicating potential practical applications for pharmaceutical purposes (Al-Ghulikah et al., 2021).

Molecular Docking Studies as EGFR Inhibitors

- Benzimidazole derivatives bearing 1,2,4-triazole, studied for their anti-cancer properties, showed the most stable states in thione form. These compounds exhibit potential as EGFR inhibitors, crucial for cancer therapy (Karayel, 2021).

Efficient Synthesis of Antifungal and Antituberculosis Agents

- A series of 3‐[1,2,4]triazol‐5‐yl 4‐thiazolidinones were synthesized and exhibited potent antifungal and antituberculosis activities. This demonstrates the significant potential of such compounds in treating infectious diseases (El Bialy et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-15-4-2-3-5-18(15)27-21(24-25-23(27)29)12-16-8-10-26(11-9-16)22(28)17-6-7-19-20(13-17)31-14-30-19/h2-7,13,16H,8-12,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXVWTYYZAAWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)

![7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2805913.png)

![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)